1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is a chemical compound that falls under the category of piperazine derivatives. It has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound's structure features a piperazine ring, which is known for its diverse biological activities, and a diethoxymethylphenyl moiety that may enhance its pharmacological properties.
This compound is classified as an organic heterocyclic compound, specifically a piperazine derivative. Piperazines are cyclic compounds containing two nitrogen atoms in the ring, which can participate in various chemical reactions and biological interactions. The specific structure of 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine suggests it may have unique properties that could be beneficial in drug design and development.
The synthesis of 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine typically involves several synthetic steps:
1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine can undergo various chemical reactions typical of piperazine derivatives:
The mechanism of action for 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is not fully elucidated but likely involves interaction with specific receptors or enzymes in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting potential roles in modulating neurotransmission or other biochemical pathways.
1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine has potential applications in:
1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine (CAS: 650629-05-3) represents a strategically designed hybrid molecule incorporating two pharmacologically significant motifs: the piperazine scaffold and the diethoxymethyl aryl group. This molecular architecture exemplifies modern medicinal chemistry's approach to developing targeted therapeutics through rational structural hybridization. The compound's design leverages the piperazine ring's established role in central nervous system (CNS) targeting and G-protein-coupled receptor (GPCR) modulation, while the diethoxymethyl modification addresses historical challenges associated with blood-brain barrier (BBB) penetration and metabolic stability. With a molecular formula of C₁₇H₂₈N₂O₂ and a molecular weight of 292.4 g/mol, this compound occupies a strategic chemical space for neuropharmacological exploration . Its calculated XLogP3 value of 1.9 indicates moderate lipophilicity—a critical parameter balancing membrane permeability and aqueous solubility—positioning it as a promising candidate for further pharmacological investigation .
The molecular architecture of 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine exemplifies sophisticated scaffold hybridization strategies employed to enhance target engagement and optimize pharmacokinetic profiles. The compound features three distinct pharmacophoric elements:
Table 1: Structural Components and Their Medicinal Chemistry Functions
Structural Element | Key Physicochemical Properties | Medicinal Chemistry Rationale |
---|---|---|
4-Methylpiperazine | pKa ~8.1; H-bond acceptor count = 2 | Enhances water solubility; Facilitates GPCR interactions |
Benzyl Spacer | Rotatable bonds = 2; χ₃ index = 4.2 | Optimizes spatial orientation; Balances rigidity/flexibility |
Diethoxymethyl Group | TPSA = 32Ų; Steric protection = 120° | Shields reactive sites; Modulates electron distribution |
Aromatic System | π-π stacking energy = -8.3 kcal/mol | Enables hydrophobic pocket binding; Supports charge transfer |
This tripartite design follows molecular dissection principles, where each component addresses specific limitations of simpler piperazine derivatives. The diethoxymethyl modification specifically circumvents the metabolic vulnerabilities of traditional benzaldehyde precursors while preserving the aromatic system's electronic contributions to target binding [4].
The diethoxymethyl moiety (C₆H₅CH(OCH₂CH₃)₂) serves as a strategic bioisostere for aldehyde and carboxylic acid functionalities, fundamentally altering the compound's absorption and distribution profile while protecting reactive sites from metabolic degradation. This structural feature contributes to bioavailability enhancement through three primary mechanisms:
Table 2: Physicochemical Properties Influencing Bioavailability
Parameter | Value | Bioavailability Implication |
---|---|---|
Molecular Weight | 292.4 g/mol | Optimal for CNS penetration (<450 Da) |
Hydrogen Bond Acceptors | 4 | Facilitates transmembrane movement |
Topological Polar Surface Area (TPSA) | 32 Ų | Predicts >75% intestinal absorption |
Rotatable Bonds | 8 | Indicates moderate conformational flexibility |
Calculated LogP (XLogP3) | 1.9 | Balanced lipophilicity for membrane permeability |
The diethoxymethyl modification also demonstrates electronic effects that influence target engagement. Resonance from the oxygen atoms increases electron density at the para position by 18% (Hammett σₚ = -0.31), enhancing π-stacking capability with aromatic residues in target proteins. This electronic perturbation was shown to increase binding affinity for serotonin receptors by 3-fold compared to unsubstituted analogs in computational docking studies [4].
The 4-methylpiperazine core anchors this compound within a privileged GPCR-targeting chemotype with established activity across neurological and psychiatric disorders. Piperazine derivatives demonstrate exceptional versatility in receptor binding due to:
Table 3: Therapeutic Target Spectrum of Piperazine-Based Analogues
Therapeutic Area | Molecular Targets | Structural Determinants |
---|---|---|
Neurodegenerative Disorders | Amyloid-β aggregation sites | Hydrophobic surface area >350Ų; Kₜₐᵤ binding constant |
Psychiatric Conditions | 5-HT receptors; D₂ receptors | N···O distance = 5.2Å; Basic nitrogen pKa >7.8 |
Cognitive Enhancement | Acetylcholinesterase | Cation-π interaction energy > -6.2 kcal/mol |
Anti-inflammatory Targets | Microglial activation pathways | Diethoxy group solvent exposure >40% |
The compound's structural features position it for multi-target engagement in Alzheimer's disease pathology. Molecular docking suggests the diethoxymethyl group may suppress amyloid-β peptide (Aβ42) aggregation through hydrophobic interactions with KLVFFA domains (binding energy = -8.7 kcal/mol). Simultaneously, the piperazine nitrogen could coordinate with catalytic triads in acetylcholinesterase (distance to Ser200 = 3.2Å), potentially enhancing cognitive function through dual mechanisms [4]. The flexible benzyl linker aligns with research showing that conformational adaptability is crucial for inhibiting Aβ oligomerization, as rigid analogues demonstrate 5-fold reduced efficacy [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4